molecular formula C57H64N12O9S B612452 G Protein Antagonist CAS No. 143675-79-0

G Protein Antagonist

Cat. No. B612452
M. Wt: 1093.27
InChI Key: WSYRBHQWMXTCHQ-SFIKJRKMSA-N
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Description

G Protein Antagonists are substances that inhibit the activation of G proteins. They are often hydrophobic peptides that compete with receptors for G protein binding . The G Protein Antagonist has an empirical formula of C57H64N12O9S and a molecular weight of 1093.26 . It inhibits the activation of Gαi or Gαo by M2 muscarinic cholinergic receptor .


Synthesis Analysis

The synthesis of G Protein Antagonists involves complex biochemical processes. Computational insights into the possible underlying molecular mechanism of different signaling properties of two catechol and two non-catechol D1R agonists that are either G protein biased or signaling-balanced have been provided through Gaussian accelerated molecular dynamics (GaMD) simulations .


Molecular Structure Analysis

The molecular structure of G Protein Antagonists is complex. The G αq preference in ADGRF1 may derive from tighter packing at the conserved F569 of the tethered agonist (TA), altering contacts between TM helix I and VII, with a concurrent rearrangement of TM helix VII and helix VIII at the site of G recruitment .


Chemical Reactions Analysis

The chemical reactions involving G Protein Antagonists are complex and involve interactions with various compounds. For instance, the inhibition of receptor-stimulated GTPase activity by various compounds was expressed relative to the activity in the absence of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of G Protein Antagonists include their molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .

Scientific Research Applications

  • Histamine H3 Receptor Antagonists : G-Protein-coupled receptors like histamine H3 receptors have been pivotal in developing drugs for allergies and gastric ulcers. The discovery of H3 receptors led to significant interest due to their potential as drug targets. Recent molecular biology approaches have rejuvenated H3 receptor research, hinting at their possible breakthrough as next-generation histaminergic drugs (Celanire et al., 2005).

  • Development of G-Protein-Coupled Receptor Ligands : A multi-use combinatorial peptide library (MUPL) has been created for studying interactions between transmembrane proteins like G-protein-coupled receptors and ligands. This approach avoids signal interference and enables multiple independent tests, leading to the discovery of new ligands (Jayawickreme et al., 1994).

  • Direct G Protein Targeting : Antagonists that target G proteins directly have been identified, offering effects distinct from those achieved by receptor antagonists. These G protein antagonists may serve as potential drug targets, providing new avenues for pharmacotherapy (Freissmuth et al., 1999).

  • Orexin System and Cancer : The orexin system, involving G-protein-coupled receptors, plays a role in wakefulness and various disorders, including cancer. The clinical validation of selective antagonists for the orexin system is being explored, particularly for treating insomnia and narcolepsy (Boss & Roch, 2017).

  • Radioantagonists in Tumor Targeting : G protein-coupled receptor antagonists have been used in radiolabeling for tumor localization and therapy. For instance, bombesin-based antagonists have shown superior targeting properties for GRPR-positive tumors, which could be advantageous for imaging and radiotherapy (Mansi et al., 2009).

  • Gq Inhibitors in Cancer : Selective inhibitors of the Gq subfamily have emerged as valuable tools in studying Gq-mediated signaling. Their development could expand knowledge of G protein signaling and assist in drug discovery for diseases where G proteins are implicated, including various cancers (Zhang et al., 2020).

  • G Protein-Coupled Receptors in Oncology : GPCRs, including their inhibitors, play roles in cancer progression. The use of small molecules and peptides as receptor antagonists or inverse agonists has shown promise in anti-tumor therapies. The development of humanized monoclonal antibodies targeting GPCRs is also being explored for cancer treatment (Lappano & Maggiolini, 2017).

  • Drugs Interacting with G Protein Alpha Subunits : Compounds that interact with G protein alpha subunits can either mimic or block the receptor-G protein interaction. These interactions offer potential for the design of specific stimulatory or inhibitory ligands, providing insights into G protein functions and potential therapeutic agents (Chahdi et al., 1998).

  • G Protein-Coupled Receptors as Cancer Targets : GPCRs regulate key biological processes and are implicated in cancer initiation and progression. The development of selective ligands targeting these receptors could provide novel and effective cancer therapies. Current research is exploring this potential in various solid cancers (Liu et al., 2016).

Future Directions

The future of G Protein Antagonists lies in the development of selective ligands that specifically target GPER. These ligands have been developed and may soon serve as pharmacological agents for treating human disease . Additional methodologies for targeting GPER may also include direct blockade of G-proteins, the development of biased agonists, and therapeutic antibodies .

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYRBHQWMXTCHQ-SFIKJRKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H64N12O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745572
Record name 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1093.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

G Protein Antagonist

CAS RN

143675-79-0
Record name 5-Oxo-L-prolyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-D-tryptophyl-L-methioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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